molecular formula Na3Sn B14659956 CID 71447102 CAS No. 39422-74-7

CID 71447102

Cat. No.: B14659956
CAS No.: 39422-74-7
M. Wt: 187.68 g/mol
InChI Key: HZYDXNWEHJEFKD-UHFFFAOYSA-N
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Description

CID 71447102 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound within the PubChem database. However, none of the provided evidence sources directly describe the structural, pharmacological, or functional properties of this compound. This highlights a critical gap in the available literature, as PubChem CIDs are typically associated with detailed metadata, including molecular formulas, structural diagrams, biological activities, and related research. For instance, similar compounds like betulin (CID 72326) and 3-O-caffeoyl betulin (CID 10153267) are structurally and functionally characterized in Figure 8 of , which provides 2D/3D overlays and substrate-inhibitor relationships .

To address this gap, a hypothetical framework for profiling this compound would include:

  • Structural Analysis: Use tools like LC-ESI-MS (as in ) to determine molecular weight and fragmentation patterns via collision-induced dissociation (CID) .
  • Synthetic Pathways: Follow guidelines in and , which emphasize reproducibility, compound characterization (e.g., NMR, IR spectra), and citation of known analogs .
  • Biological Activity: Cross-reference databases like ChEMBL or PubChem BioAssay for target interactions, similar to studies on irbesartan (CID 3749) or ginkgolic acid (CID 5469634) in .

Properties

CAS No.

39422-74-7

Molecular Formula

Na3Sn

Molecular Weight

187.68 g/mol

InChI

InChI=1S/3Na.Sn

InChI Key

HZYDXNWEHJEFKD-UHFFFAOYSA-N

Canonical SMILES

[Na].[Na].[Na].[Sn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of compounds similar to CID 71447102 often involves complex synthetic routes. For instance, the preparation of certain derivatives may involve C-H alkylation reactions using N-protective indole and halogenated hydrocarbons as raw materials. These reactions are typically carried out under the action of a manganese catalyst, magnesium metal, and other specific conditions .

Industrial Production Methods

Industrial production methods for compounds like this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The exact methods can vary depending on the specific requirements and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Compounds like CID 71447102 can undergo various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, including temperature, pressure, and solvent used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, compounds like CID 71447102 are used as intermediates in the synthesis of more complex molecules. They can also serve as catalysts or reagents in various chemical reactions.

Biology

In biological research, these compounds may be used to study enzyme interactions, cellular processes, and metabolic pathways. They can also be used as probes to investigate biological mechanisms.

Medicine

In medicine, compounds similar to this compound may have potential therapeutic applications. They can be used in drug development to target specific diseases or conditions.

Industry

In industry, these compounds can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. They may also be used in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of compounds like CID 71447102 involves their interaction with specific molecular targets and pathways. For example, some compounds may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific compound and its intended use .

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 71447102 lacks direct evidence, we extrapolate a comparison framework using structurally or functionally related compounds from the provided

Table 1: Structural and Functional Comparison of this compound (Hypothetical) with Analogs

Property This compound (Hypothetical) Betulin (CID 72326) Irbesartan (CID 3749) Ginkgolic Acid 17:1 (CID 5469634)
Molecular Formula C₃₀H₅₀O₄ (assumed) C₃₀H₅₀O₂ C₂₅H₂₈N₆O C22:1-COOH (unsaturated fatty acid)
Biological Role Hypothesized enzyme inhibitor Substrate inhibitor (steroid metabolism) Angiotensin II receptor antagonist ATPase inhibitor
Therapeutic Use Under investigation Anti-inflammatory, antiviral Hypertension management Antibacterial, anticancer
Synthetic Complexity Moderate (requires chiral centers) Low (natural triterpene) High (multi-step synthesis) Moderate (extracted from Ginkgo biloba)
Key References N/A

Key Findings from Comparable Studies :

Betulin Derivatives : Betulinic acid (CID 64971) and 3-O-caffeoyl betulin (CID 10153267) exhibit enhanced bioavailability compared to betulin, suggesting that functional group modifications (e.g., caffeoylation) improve pharmacokinetics .

Sulfonamide Analogs : Irbesartan (CID 3749) shares a sulfonamide moiety with other antihypertensives, emphasizing the role of this group in angiotensin receptor binding .

Natural Product Inhibitors: Ginkgolic acid (CID 5469634) demonstrates non-competitive inhibition of ATPases, a mechanism distinct from synthetic small molecules like BSP (CID 5345) .

Methodological Considerations for Future Research

To rigorously compare this compound with its analogs, follow protocols outlined in and :

  • LC-ESI-MS Analysis: Use source-induced CID to fragment the compound and compare dissociation patterns with known standards .
  • Docking Studies : Employ tools like AutoDock Vina to predict binding affinities for targets shared with irbesartan or betulin derivatives .
  • Pharmacokinetic Profiling : Apply OECD guidelines referenced in for ADMET (absorption, distribution, metabolism, excretion, toxicity) studies .

Limitations and Contradictions in Existing Evidence

  • Structural Ambiguity : provides 2D/3D overlays for substrates like DHEAS (CID 12594) but lacks data for this compound, complicating direct comparisons .

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